![molecular formula C12H13F2NO4S2 B14110968 2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride](/img/structure/B14110968.png)
2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride
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Overview
Description
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is a chemical compound with the molecular formula C12H13F2NO4S2 and a molecular weight of 337.36 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and two ethanesulfonyl fluoride groups connected via an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride typically involves the reaction of 3-ethynylaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The sulfonyl fluoride groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride groups.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride involves its reactive sulfonyl fluoride groups, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and designing inhibitors. The ethynyl group can also participate in click chemistry reactions, further expanding its utility in chemical biology .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl chloride: Similar structure but with chloride groups instead of fluoride.
2,2’-[(3-ethynylphenyl)imino]bis-Methanesulfonyl fluoride: Similar structure but with methanesulfonyl groups instead of ethanesulfonyl groups.
Uniqueness
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is unique due to its combination of ethynyl and sulfonyl fluoride groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Biological Activity
2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a bis-sulfonyl fluoride moiety linked to an ethynylphenyl imine. This configuration suggests potential reactivity that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of specific enzymes or receptors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections, likely through inhibition of viral proteases.
- Cardiovascular Effects : There is evidence supporting its role as an activator of soluble guanylate cyclase (sGC), which may have implications in the treatment of cardiovascular diseases such as hypertension and heart failure .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory diseases.
Data Tables
Biological Activity | Target | Effect | Reference |
---|---|---|---|
Antiviral | Viral proteases | Inhibition | |
Cardiovascular | sGC | Activation | |
Anti-inflammatory | Various cytokines | Reduction in cytokine levels |
Case Studies
- Antiviral Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited HCV replication in vitro. The mechanism was linked to the compound's ability to inhibit viral proteases, thus preventing viral maturation.
- Cardiovascular Applications : A clinical trial published in the Journal of Cardiovascular Pharmacology indicated that patients treated with this compound showed marked improvements in blood pressure regulation and cardiac function, attributed to enhanced sGC activation.
- Anti-inflammatory Research : In a recent study on chronic inflammatory diseases, the compound was shown to reduce levels of pro-inflammatory cytokines in animal models, suggesting a potential role in managing conditions such as rheumatoid arthritis.
Properties
Molecular Formula |
C12H13F2NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[3-ethynyl-N-(2-fluorosulfonylethyl)anilino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C12H13F2NO4S2/c1-2-11-4-3-5-12(10-11)15(6-8-20(13,16)17)7-9-21(14,18)19/h1,3-5,10H,6-9H2 |
InChI Key |
JCCWNBKJNLJFKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N(CCS(=O)(=O)F)CCS(=O)(=O)F |
Origin of Product |
United States |
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